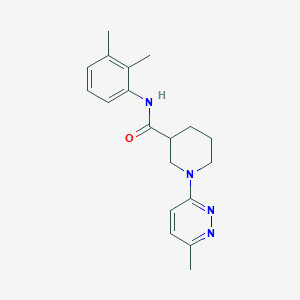
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C19H24N4O
- Molecular Weight : 324.428 g/mol
- CAS Number : 2195878-92-1
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent, anti-inflammatory compound, and its effects on different cell lines.
Antitumor Activity
Research indicates that derivatives of piperidine carboxamides, including this compound, exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating a capacity to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 12.5 | Inhibition of EGFR signaling |
| U-937 (leukemia) | 8.5 | ROS-mediated cytotoxicity |
The IC50 values represent the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies
-
Study on Breast Cancer Cell Lines :
A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase-3 and increased levels of p53 protein . -
Combination Therapy with Doxorubicin :
Another investigation explored the synergistic effects of combining this compound with doxorubicin in treating breast cancer. The results indicated enhanced cytotoxic effects when used in combination, suggesting a potential strategy for improving therapeutic outcomes while minimizing side effects .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the piperidine ring or the phenyl substituents can lead to variations in potency and selectivity against different targets.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRTLUOQQDTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













